molecular formula C16H14N2O2 B2406483 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 107752-89-6

2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2406483
CAS No.: 107752-89-6
M. Wt: 266.3
InChI Key: HCKBOQXEKJNSSC-UHFFFAOYSA-N
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Description

“2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a chemical compound with the linear formula C16H14N2O2 . It has a molecular weight of 266.302 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of this compound involves a one-pot three-component reaction of substituted aromatic aldehydes, dimedone, and malononitrile . This reaction can be carried out in the presence of a base such as potassium tertiary butoxide and THF in methanol as solvent at room temperature .


Molecular Structure Analysis

The molecular structure of this compound has been investigated using Density Functional Theory in the solvent DMSO . The geometries of the title compound were optimized by B3LYP/6-31+G* and B3LYP/6-311++G** levels of theory . The electronic spectrum of the title compound in the solvent DMSO was carried out by TDB3LYP/6-311++G** method .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . The reaction of substituted aromatic aldehydes, dimedone, and malononitrile in the presence of a base such as potassium tertiary butoxide and THF in methanol as solvent at room temperature leads to the formation of this compound .


Physical and Chemical Properties Analysis

This compound is a milky solid with a melting point of 265–267 °C . Its IR (KBr) (cm−1) values are: 3398, 3284 (NH2), 3179 (Ar–H), 2199 (CN), 1708, 1673 (CO), 1603 (CC), 1060 (C–O) . Its 1H-NMR (DMSO-d6, 400 MHz) δ (ppm) values are: 4.96 (1H, s, CH), 7.28 (3H, m, NH2, H–Ar), 7.47 (4H, m, H–Ar), 7.71 (1H, t, J = 9.5, H–Ar), 7.89 (1H, d, J = 9.5, H–Ar) .

Scientific Research Applications

Synthesis and Catalytic Applications

Synthesis Protocols and Catalytic Efficiency : The synthesis of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives is facilitated by the use of CoFe2O4 nanoparticles, offering a green and efficient protocol. These nanoparticles are synthesized through a co-precipitation method followed by ultrasonication, resulting in a high surface area and small size, which enhances the reaction efficiency. This process is noted for its sustainability, economic viability, and the possibility of catalyst recovery and reuse without significant loss of activity, marking it as an eco-friendly and cost-effective method (Rajput & Kaur, 2013).

Crystal Structure Analysis : The structural properties of certain derivatives of this compound have been studied through X-ray diffraction, offering insights into the molecular geometry and intermolecular interactions, which can be crucial for understanding the compound's reactivity and potential applications in various chemical reactions (Sharma et al., 2015).

Chemical Reactions and Derivative Synthesis

Reactivity and Derivative Formation : this compound exhibits high reactivity, making it a versatile intermediate for the synthesis of various chromene derivatives. This reactivity has been leveraged to explore its potential in heterocyclic synthesis, suggesting a wide range of applications in chemical and pharmaceutical industries (Fadda & Youssif, 2011).

Oxidative Difunctionalization : A novel series of derivatives has been synthesized through oxidative difunctionalization, showcasing the compound's versatility in chemical transformations. This process involves geminal dialkoxylation and migration of the amino group, leading to derivatives with potential antimicrobial activity, as indicated by in vitro screenings (Nagamani et al., 2019).

Properties

IUPAC Name

2-amino-5-oxo-4-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c17-9-11-14(10-5-2-1-3-6-10)15-12(19)7-4-8-13(15)20-16(11)18/h1-3,5-6,14H,4,7-8,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKBOQXEKJNSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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